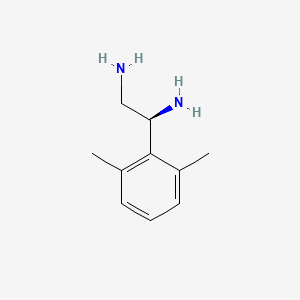

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine

Description

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is a chiral diamine featuring a 2,6-dimethylphenyl substituent at the C1 position of an ethane-1,2-diamine backbone. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol . The compound’s stereochemistry (S-configuration at C1) and bulky aromatic substituents make it a valuable ligand in asymmetric catalysis and a precursor for bioactive molecules. Limited solubility in polar solvents and moderate thermal stability are noted due to its hydrophobic aromatic groups .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-4-3-5-8(2)10(7)9(12)6-11/h3-5,9H,6,11-12H2,1-2H3/t9-/m1/s1 |

InChI Key |

SGZPYNJYDPDBDE-SECBINFHSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)[C@@H](CN)N |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(CN)N |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis from 2,6-Dimethylphenylacetone

The typical synthetic route begins with 2,6-dimethylphenylacetone, which undergoes reductive amination to form the diamine:

Step 1: Reductive Amination

The ketone group of 2,6-dimethylphenylacetone is converted to an amine via reaction with ammonia or an amine source in the presence of a reducing agent or catalytic hydrogenation. This introduces the primary amine groups on the ethane backbone.Step 2: Resolution or Asymmetric Synthesis

To obtain the (1S) enantiomer, chiral resolution techniques or asymmetric catalytic methods are applied.Optimization Parameters:

Temperature, solvent choice (often ethanol or methanol), pressure (for catalytic hydrogenation), and catalyst type (e.g., Raney nickel or palladium on carbon) are optimized for yield and enantiomeric excess.

Reduction of 2,6-Dimethylphenylacetonitrile

Another route involves the reduction of 2,6-dimethylphenylacetonitrile:

Step 1: Nitrile Reduction

Using strong reducing agents such as lithium aluminum hydride (LiAlH4), the nitrile group is reduced to the primary amine, forming the ethane-1,2-diamine structure.Step 2: Purification and Resolution

Subsequent purification and chiral resolution yield the desired (1S) enantiomer.

Catalytic Asymmetric Synthesis via Aziridine Ring Opening

Recent advances have shown that catalytic asymmetric ring opening of meso-aziridines can efficiently produce chiral 1,2-diamines:

Mechanism:

A chiral catalyst (e.g., yttrium complex with chiral phosphine oxide ligands) facilitates nucleophilic ring opening of aziridine intermediates, yielding diamines with high enantioselectivity (83–96% ee) and excellent yields (94 to >99%).Advantages:

This method allows for precise control over stereochemistry and is applicable to various substituted phenyl groups.

Resolution via Chiral Salt Formation

Process:

The racemic diamine can be converted into diastereomeric salts using chiral acids such as L-(+)-tartaric acid, followed by selective crystallization.Outcome:

This classical resolution method yields enantiomerically enriched (1S)-1-(2,6-dimethylphenyl)ethane-1,2-diamine with moderate to good yields (around 40–50% after resolution steps).

Analytical and Purity Control Techniques

To ensure the quality and stereochemical purity of the synthesized compound, the following analytical methods are employed:

| Analytical Method | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and purity assessment |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee) |

| Mass Spectrometry (MS) | Molecular weight confirmation |

| Optical Rotation Measurement | Verification of enantiomeric configuration |

| Elemental Analysis | Purity and composition analysis |

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantioselectivity (ee %) | Notes |

|---|---|---|---|---|---|

| Reductive amination | 2,6-Dimethylphenylacetone | Ammonia, catalytic hydrogenation | 70–85 | Variable, requires resolution | Multi-step, classical approach |

| Nitrile reduction | 2,6-Dimethylphenylacetonitrile | LiAlH4 | 60–80 | Requires chiral resolution | Strong reducing agent, sensitive step |

| Catalytic asymmetric aziridine ring opening | Aziridine intermediate | Chiral yttrium complex | 94–99 | 83–96 | High enantioselectivity, modern method |

| Chiral salt resolution | Racemic diamine | L-(+)-Tartaric acid | ~40–50 | High (depends on crystallization) | Classical resolution technique |

Research Findings and Optimization Notes

The catalytic asymmetric aziridine ring opening method has gained prominence due to its high yields and enantioselectivity, making it suitable for pharmaceutical applications requiring enantiopure compounds.

Reductive amination and nitrile reduction remain widely used due to the availability of starting materials, but they often require additional resolution steps to achieve high enantiomeric purity.

The choice of solvent and temperature critically affects the reaction kinetics and stereochemical outcome. For example, ethanol is commonly used as a solvent in reductive amination due to its ability to dissolve both organic and inorganic reagents and moderate polarity.

Continuous flow reactors have been explored industrially to enhance reproducibility, safety, and scalability of the reduction steps, especially for nitrile reduction.

Chiral resolution using tartaric acid salts is a reliable but sometimes low-yielding method; recrystallization steps improve purity but reduce overall yield.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of primary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

Substitution: Acyl chlorides or anhydrides are used for amide formation under basic conditions.

Major Products

Oxidation: Imines or nitriles.

Reduction: Primary amines.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the development of various derivatives used in pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions makes it valuable for creating functionalized products .

Biology

Research has indicated potential biological activities associated with (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine. Studies are ongoing to explore its antimicrobial and anticancer properties . The compound's interaction with biological targets suggests it may inhibit microbial growth or modulate cellular processes relevant to cancer treatment .

Medicine

In medicinal chemistry, there is ongoing research into the compound's potential as a therapeutic agent . Its structural features may allow it to interact effectively with specific enzymes or receptors involved in disease pathways. Investigations are focusing on its efficacy in drug development and as a precursor for pharmaceutical compounds .

Industrial Applications

The compound is utilized in the production of polymers and resins , where its specific properties contribute to enhanced material characteristics such as durability and chemical resistance. Its application in materials science is significant for developing advanced materials with tailored functionalities .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine against various bacterial strains. The results indicated that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Cancer Research

In another study focusing on cancer cell lines, (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine demonstrated cytotoxic effects on specific cancer cells while sparing normal cells. This selectivity highlights its promise in targeted cancer therapies.

Mechanism of Action

The mechanism of action of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Variations in Ethane-1,2-diamine Derivatives

Key analogs differ in aromatic substituents, stereochemistry, and electronic properties:

Physicochemical Properties

- Solubility : The 2,6-dimethylphenyl derivative exhibits lower solubility in polar solvents (e.g., water) compared to methoxy-substituted analogs due to reduced polarity .

- Thermal Stability : Bis(4-fluorophenyl) derivatives show higher thermal stability (decomposition >250°C) than alkyl-substituted analogs, attributed to strong C-F bonds .

- Lipophilicity : LogP values increase with hydrophobic substituents (e.g., 2,6-dimethylphenyl: LogP ~2.5; 4-ethylphenyl: LogP ~2.0) .

Key Research Findings

Steric Effects : Bulky 2,6-disubstituted aryl groups (e.g., 2,6-dimethyl or diisopropyl) improve catalytic enantioselectivity but reduce reaction rates due to steric hindrance .

Electronic Effects : Electron-withdrawing substituents (e.g., fluorine) stabilize transition states in hydrogenation, while electron-donating groups (e.g., methoxy) enhance solubility for pharmaceutical applications .

Bioactivity : Derivatives with para-substituted aromatic groups show higher anthelmintic activity compared to ortho-substituted analogs, likely due to improved membrane permeability .

Biological Activity

(1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine, also known as N,N'-bis(2,6-dimethylphenyl)ethane-1,2-diamine, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is . It consists of two 2,6-dimethylphenyl groups attached to a central ethylene diamine backbone. The structural formula can be represented as follows:

Antimicrobial Activity

Research has indicated that derivatives of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. A notable example includes the investigation of Schiff base derivatives derived from related structures which demonstrated promising inhibitory effects against Proteus mirabilis and other pathogens .

| Compound | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | Proteus mirabilis | 17.9 |

| (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine | Staphylococcus aureus | TBD |

Antitumor Properties

The compound has also been studied for its potential antitumor activity. Research indicates that certain derivatives display cytotoxic effects against cancer cell lines such as breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the amine groups significantly impact the potency of these compounds against tumor cells .

The biological activity of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can bind to enzymes or receptors involved in critical biochemical pathways:

- Enzyme Inhibition : By binding to active sites on enzymes, the compound can inhibit their function, leading to disrupted metabolic processes.

- Receptor Modulation : Interaction with cell surface receptors may alter signaling pathways associated with cell growth and proliferation.

Case Studies and Research Findings

Several studies have focused on the biological applications of this compound:

- Antibacterial Efficacy : A study demonstrated that derivatives showed varying degrees of antibacterial activity against Helicobacter pylori, with some exhibiting up to 20-fold increased potency compared to standard treatments .

- Cytotoxicity Assessment : Research highlighted the cytotoxic effects of certain isomers derived from this compound against various cancer cell lines. The R enantiomer exhibited significantly higher activity than its S counterpart .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of (1S)-1-(2,6-Dimethylphenyl)ethane-1,2-diamine to target proteins involved in disease pathways. Docking scores indicated strong interactions with specific enzymes relevant to cancer metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.